molecular formula C9H14ClN3 B2769629 N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride CAS No. 2320219-52-9

N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride

Cat. No. B2769629
CAS RN: 2320219-52-9
M. Wt: 199.68
InChI Key: QHUQITRGMOOFKW-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride” is a chemical compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . The compound also contains a pyrazine ring, which is a type of aromatic heterocyclic organic compound . The empirical formula for a similar compound, cyclopropyl-methyl-amine hydrochloride, is C4H10ClN .


Synthesis Analysis

The synthesis of compounds containing a cyclopropyl group often involves a cyclopropanation reaction . A process for preparing cyclopropylamine from γ-butyrolactone has been described, which involves several steps including the formation of a hindered cyclopropanecarboxylate ester . Another method involves the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .


Molecular Structure Analysis

The cyclopropyl group in the compound has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation .


Chemical Reactions Analysis

Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible . This is explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .

Scientific Research Applications

Synthesis and Biological Activity

N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride is a compound that can be involved in the synthesis of various biologically active molecules. Research has shown the potential of related compounds in synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and demonstrated inhibition effects against human breast and liver carcinoma cell lines, showcasing their potential as antitumor agents. These compounds have also shown promising antimicrobial activities, highlighting their dual-use potential in medicinal chemistry S. Riyadh, 2011.

Catalytic Applications

The compound under discussion is relevant in catalysis, particularly in the context of N-substituted nicotinamide and pyridyl-glyoxylamide synthesis. It demonstrates the versatility of palladium-catalyzed aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics. This method allows for the efficient synthesis of compounds of potential biological importance through simple and double carbon monoxide insertions A. Takács, B. Jakab, A. Petz, L. Kollár, 2007.

Mechanistic Probes

N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride and its derivatives serve as valuable mechanistic probes in chemical reactions. For instance, the study of cyclopropylamines' N-dealkylation by enzymes like horseradish peroxidase has provided insight into the cyclopropyl group's fate upon N-dealkylation, offering a deeper understanding of the enzymatic reaction mechanisms involved C. L. Shaffer, M. Morton, R. Hanzlik, 2001.

Safety And Hazards

The safety data sheet for a similar compound, hydrochloric acid, indicates that it may be corrosive to metals and harmful if swallowed . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

properties

IUPAC Name

N-(cyclopropylmethyl)-3-methylpyrazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-7-9(11-5-4-10-7)12-6-8-2-3-8;/h4-5,8H,2-3,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUQITRGMOOFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NCC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride

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